(R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Descripción general

Descripción

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C17H29BF3NO4 and its molecular weight is 379.227. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate (CAS No. 179324-87-9) is a complex compound that has garnered attention for its potential biological activities, particularly as a proteasome inhibitor. This article explores the compound's biological activity, synthesis, and applications based on diverse research findings.

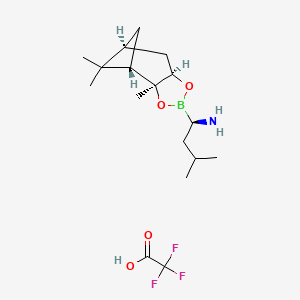

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a boron atom that plays a crucial role in its biological activity. The molecular formula is , and it has been utilized in various synthetic pathways to develop compounds with therapeutic potential.

The primary mechanism of action for this compound involves its role as a proteasome inhibitor . Proteasomes are cellular complexes responsible for degrading ubiquitinated proteins, thus regulating various cellular processes including the cell cycle, apoptosis, and stress responses. Inhibition of these complexes can lead to the accumulation of pro-apoptotic factors and subsequently induce apoptosis in cancer cells.

Key Findings from Research Studies

- Proteasome Inhibition : Studies have shown that this compound exhibits selective inhibition of proteasome subunits, particularly the β5 and β1 subunits, with IC50 values in the low micromolar range. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy against cancer cells .

- Synthesis of Derivatives : The compound has been used to synthesize a series of bidentate inhibitors that target specific proteasome subunits. These derivatives have demonstrated enhanced binding affinity and inhibitory potency compared to their parent compounds .

- Cellular Studies : In cellular assays, this compound has been shown to induce apoptosis in various cancer cell lines by disrupting proteasomal function, leading to increased levels of pro-apoptotic proteins such as p53 and Bax.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage.

Case Study 2: Selectivity for Immunoproteasomes

In another investigation, researchers focused on the selectivity of this compound towards immunoproteasomes over constitutive proteasomes. The findings revealed that the compound preferentially inhibited immunoproteasome activity, suggesting its potential use in treating autoimmune diseases while sparing normal cellular functions .

Data Table: Biological Activity Summary

| Activity | IC50 Value | Target | Cell Line |

|---|---|---|---|

| Proteasome Inhibition | Low micromolar | β5 and β1 subunits | MCF-7 (breast cancer) |

| Induction of Apoptosis | Significant increase | Caspase-3 activation | MCF-7 |

| Selectivity for Immunoproteasomes | Higher selectivity | Immunoproteasome | THP-1 (monocyte) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Proteasome Inhibition

The primary application of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate lies in its function as a proteasome inhibitor. Proteasomes are cellular complexes responsible for degrading ubiquitinated proteins, thus regulating various cellular processes including the cell cycle, signal transduction, and apoptosis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, making this compound particularly relevant in cancer therapies.

- Mechanism of Action : By inhibiting the proteasome, this compound disrupts protein degradation pathways, which can induce apoptosis in cancer cells. This mechanism is especially important in treating hematological malignancies such as multiple myeloma .

- Case Studies : Research has demonstrated that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For instance, studies have shown improved outcomes when this compound is administered alongside traditional chemotherapy drugs .

Organic Synthesis

Building Block for Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including well-known proteasome inhibitors like Bortezomib. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties.

- Synthetic Pathways : The synthesis of this compound typically involves several key steps that ensure high yields and purity. These methods are essential for making the compound accessible for further research and application in drug discovery .

- Comparison with Other Compounds : The following table summarizes some notable compounds related to this compound:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Bortezomib | Boronic acid dipeptide | First-in-class proteasome inhibitor for cancer therapy |

| Carfilzomib | Boronic acid derivative | More potent proteasome inhibitor with improved pharmacokinetics |

| Ixazomib | Boronic acid analogue | Oral proteasome inhibitor used in multiple myeloma treatment |

Research Insights

Biological Activity Studies

Research involving this compound has focused on its interactions with proteins involved in the ubiquitin-proteasome pathway. These studies aim to elucidate how proteasome inhibition affects cellular homeostasis and apoptosis.

- Binding Affinity : Investigations into its binding affinity to various targets within cancer cells have provided insights into its therapeutic potential and mechanisms of action. Such studies are critical for understanding how modifications to this compound can lead to more effective treatments .

- Fragment-Based Drug Discovery : Recent studies have explored the use of this compound in fragment-based drug discovery approaches, where small molecular fragments are used to develop larger, more complex inhibitors targeting specific proteasomal subunits .

Propiedades

IUPAC Name |

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFQKJZNJYTMNI-CDVUYJLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658025 | |

| Record name | Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179324-87-9 | |

| Record name | 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-α-(2-methylpropyl)-, (αR,3aS,4S,6S,7aR)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179324-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.